molecular formula C8H9Cl3NO3PS B571553 O-Desethyl-O-methyl Chlorpyrifos CAS No. 159776-80-4

O-Desethyl-O-methyl Chlorpyrifos

Katalognummer: B571553
CAS-Nummer: 159776-80-4
Molekulargewicht: 336.548
InChI-Schlüssel: JVPFGGFTJGNSEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, an organophosphate pesticide widely used in agriculture. This compound is known for its effectiveness in pest control, particularly against insects and nematodes. It is a chlorinated organophosphate, which means it contains chlorine atoms and a phosphate group, making it highly effective in disrupting the nervous systems of pests.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desethyl-O-methyl Chlorpyrifos typically involves the desethylation and methylation of Chlorpyrifos. The process begins with Chlorpyrifos, which undergoes a desethylation reaction to remove an ethyl group, followed by a methylation reaction to add a methyl group. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where Chlorpyrifos is subjected to desethylation and methylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorpyrifos oxon, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for organophosphate pesticides.

    Biology: It is studied for its effects on various biological systems, particularly its impact on the nervous system of insects.

    Medicine: Research is conducted to understand its potential toxicological effects on humans and animals, as well as its potential use in developing antidotes for organophosphate poisoning.

    Industry: It is used in the formulation of pesticides and insecticides for agricultural and horticultural applications.

Wirkmechanismus

O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nervous system. This results in paralysis and eventual death of the pest. The molecular targets include the acetylcholinesterase enzyme and the acetylcholine receptors in the nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorpyrifos: The parent compound, widely used as an insecticide.

    Chlorpyrifos-methyl: A methylated derivative of Chlorpyrifos with similar pesticidal properties.

    Diazinon: Another organophosphate pesticide with a similar mechanism of action.

Uniqueness

O-Desethyl-O-methyl Chlorpyrifos is unique due to its specific structural modifications, which can result in different chemical properties and biological activities compared to its parent compound and other similar pesticides. These modifications can influence its effectiveness, toxicity, and environmental persistence.

Eigenschaften

CAS-Nummer

159776-80-4

Molekularformel

C8H9Cl3NO3PS

Molekulargewicht

336.548

IUPAC-Name

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5}

InChI

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3

InChI-Schlüssel

JVPFGGFTJGNSEM-UHFFFAOYSA-N

SMILES

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Synonyme

Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.